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Compound of Interest

Methyl 6-methoxybenzofuran-2-
Compound Name:
carboxylate

Cat. No.: B1598435

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core
structure of many biologically active molecules and natural products.[1][2] Their diverse
pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities,
make them a focal point in medicinal chemistry and drug development.[1][2][3] Accurate and
unambiguous structure elucidation is the cornerstone of synthesizing novel benzofuran-based
therapeutic agents, ensuring both efficacy and safety. This in-depth technical guide provides a
comprehensive walkthrough of the analytical methodologies employed to determine and verify
the structure of a key synthetic intermediate: methyl 6-methoxybenzofuran-2-carboxylate.

This guide is designed for researchers, scientists, and drug development professionals, offering
not just a procedural outline but also the underlying scientific rationale for each experimental
choice. By integrating data from multiple spectroscopic techniques, we will build a complete
and validated structural picture of the target molecule.

Molecular Identity
o Compound Name: Methyl 6-methoxybenzofuran-2-carboxylate
e Molecular Formula: C11H1004[4]

e Molecular Weight: 206.198 g/mol [4]
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e CAS Number: 55364-67-5[4]

Experimental Design and Rationale

The structure elucidation of an organic molecule is a puzzle solved by assembling pieces of
information from various analytical techniques. The choice of methods is dictated by the
functional groups anticipated in the structure. For methyl 6-methoxybenzofuran-2-
carboxylate, the name itself suggests the presence of a benzofuran core, a methoxy group,
and a methyl ester. Our experimental strategy is therefore designed to confirm the presence
and connectivity of these components.

Core Analytical Techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy (*H, 13C, COSY, HSQC, HMBC): NMR is
the most powerful tool for determining the carbon-hydrogen framework of an organic
molecule.

e Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern,
which helps in confirming the molecular formula and identifying structural motifs.

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present
in the molecule based on their characteristic vibrational frequencies.

Sample Preparation

For all solution-state NMR and MS analyses, the sample was dissolved in a suitable deuterated
solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds).[5] The choice of
solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.[5]
For IR spectroscopy, the sample can be analyzed neat as a thin film on a salt plate or as a
dispersion in a potassium bromide (KBr) pellet.

Spectroscopic Data Interpretation and Structure
Assembly
Mass Spectrometry (MS)

The initial step in the structure elucidation is to confirm the molecular weight of the compound.
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e Technique: Electrospray lonization Mass Spectrometry (ESI-MS)

e Rationale: ESI is a soft ionization technique that typically results in the observation of the
molecular ion peak, minimizing fragmentation and providing a clear indication of the
molecular weight.

Data Summary:

lon m/z (observed) Interpretation

[M+H]*+ 207.0652 Protonated molecule

[M+Na]* 229.0471 Sodium adduct of the molecule
Calculated Exact Mass 206.0579 For C11H1004

The high-resolution mass spectrometry (HRMS) data provides an exact mass that corresponds
to the molecular formula C11H1004, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present.
e Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

o Rationale: Specific bonds vibrate at characteristic frequencies when they absorb infrared
radiation. This allows for the identification of key functional groups.

Data Summary:
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Wavenumber (cm~?) Intensity Assignment
~3000-3100 Medium Aromatic C-H stretch
) Aliphatic C-H stretch (from -
~2850-2960 Medium
OCHs and -COOCH:s)
C=0 stretch of the aromatic
ester.[6][7] This is a key
~1725-1735 Strong o
indicator of the carboxylate
group.
) C=C stretching vibrations
~1600, ~1480 Medium o o
within the aromatic ring
Asymmetric and symmetric C-
~1250 and ~1040 Strong O-C stretching of the aryl ether
(methoxy group).[8][9]
C-O stretching of the ester
~1100-1300 Strong

group.[6]

The IR spectrum confirms the presence of an aromatic system, an ester functional group, and
an ether linkage, consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed connectivity of the atoms in the molecule.

'H NMR Spectroscopy

» Rationale: tH NMR gives information about the number of different types of protons, their
chemical environment, and their proximity to other protons.

Data Summary (in CDCIs):
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.5 d,J=85Hz 1H H-4
~7.4 s 1H H-3
~7.1 d,J=25Hz 1H H-7
~6.9 dd,J=8.5,25Hz 1H H-5
3.92 s 3H -COOCHs (ester)
3.88 s 3H Ar-OCHs (methoxy)

The aromatic region shows signals for four protons on the benzene ring, and their splitting
patterns are indicative of a 1,2,4-trisubstituted benzene ring. The singlets at 3.92 and 3.88 ppm
correspond to the methyl protons of the ester and methoxy groups, respectively.

BC NMR Spectroscopy

o Rationale: 13C NMR provides information about the number of different types of carbon
atoms and their chemical environment.

Data Summary (in CDCIs):
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Chemical Shift (6, ppm) Assighment
~160 C=0 (ester)
~158 C-6

~150 C-7a

~145 C-2

~125 C-4

~118 C-3a

~115 C-5

~112 C-3

~95 C-7

56.1 Ar-OCHs
52.3 -COOCHs

The 13C NMR spectrum shows 11 distinct carbon signals, consistent with the molecular
formula. The downfield signal at ~160 ppm is characteristic of an ester carbonyl carbon. The
signals at 56.1 and 52.3 ppm are assigned to the methoxy and ester methyl carbons,
respectively.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

o Rationale: 2D NMR experiments are crucial for establishing the connectivity between protons
and carbons, allowing for the unambiguous assembly of the molecular structure.

Key Correlations:

e COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the
proton at H-4 (~7.5 ppm) and H-5 (~6.9 ppm), confirming their adjacent positions on the
aromatic ring.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded protons and carbons. For example, it would link the proton signal at ~7.5 ppm to the
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carbon signal at ~125 ppm (C-4).

 HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range
(2-3 bond) correlations and piecing together the molecular fragments.[10]

Visualizing HMBC Correlations:
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Caption: Key HMBC correlations for structure elucidation.
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Interpretation of Key HMBC Correlations:

e The proton of the ester's methyl group (Me_ester) shows a correlation to the ester carbonyl
carbon (COOCHSs), confirming the methyl ester functionality.

e The proton of the methoxy group (Me_methoxy) shows a correlation to C-6, definitively
placing the methoxy group at this position.

e The furan proton H-3 shows correlations to C-2 and C-3a, establishing its position on the
furan ring.

e The aromatic proton H-4 shows correlations to C-3a and C-6, while H-7 correlates to C-5
and C-7a. These correlations, along with the COSY data, lock in the substitution pattern on
the benzene ring.

Final Structure Confirmation

By integrating the data from MS, IR, and a full suite of NMR experiments, the structure of
methyl 6-methoxybenzofuran-2-carboxylate is unequivocally confirmed.

Caption: Final elucidated structure.

Conclusion

The structural elucidation of methyl 6-methoxybenzofuran-2-carboxylate serves as a prime
example of a systematic, multi-technique approach in modern analytical chemistry. Each
method provides a uniqgue and complementary piece of the structural puzzle. The congruence
of data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and
two-dimensional NMR experiments provides a self-validating system that confirms the
proposed structure with a high degree of confidence. This rigorous characterization is an
indispensable step in the synthesis and development of novel benzofuran-based compounds
for scientific and pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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